molecular formula C9H10O2 B1611313 3-(3-Hydroxyphenyl)propanal CAS No. 26172-10-1

3-(3-Hydroxyphenyl)propanal

Cat. No.: B1611313
CAS No.: 26172-10-1
M. Wt: 150.17 g/mol
InChI Key: AMQRNDIFPLIQBP-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)propanal, also known as 3-HPA, is an organic compound that belongs to the class of phenylpropanoids. It is a colorless liquid with a sweet, floral odor and is commonly found in essential oils of various plants. 3-HPA has gained significant attention in recent years due to its potential applications in the field of scientific research.

Scientific Research Applications

Pharmacokinetic Studies

3-(3-Hydroxyphenyl)propanal, in its derivative form 3-Fluorophenmetrazine (3-FPM), has been studied for its pharmacokinetic properties. A study by Grumann et al. (2019) developed a method for detecting 3-FPM in biological samples, contributing to forensic and clinical case interpretations (Grumann et al., 2019).

Antiproliferative Activity in Cancer Research

Xinhua Ma et al. (2017) explored compounds related to this compound, such as neolignans from Daphniphyllum macropodum Miq, for their antiproliferative activity on human cancer cell lines, suggesting potential applications in cancer research (Ma et al., 2017).

Bionanocomposites Development

Research by Totaro et al. (2017) used a derivative, 3-(4-Hydroxyphenyl)propionic acid, in the development of PBS bionanocomposites, indicating applications in green materials and biodegradability studies (Totaro et al., 2017).

Enhancing Reactivity of Organic Molecules

A study by Trejo-Machin et al. (2017) explored the use of 3-(4-Hydroxyphenyl)propanoic acid as a renewable building block to enhance the reactivity of molecules for benzoxazine ring formation, demonstrating its potential in material science (Trejo-Machin et al., 2017).

Antimicrobial and Antiradical Activity

Čižmáriková et al. (2020) investigated compounds like (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which are intermediates of biologically active compounds, for their antimicrobial and antiradical activities, hinting at potential applications in medical and pharmaceutical fields (Čižmáriková et al., 2020).

Intramolecular Aromatic Oxidation

Drutu et al. (2002) studied the intramolecular aromatic oxidation of 3-(2-hydroxyphenyl)-propionic acids, contributing to the understanding of novel reaction combinations and diastereoselectivity in organic chemistry (Drutu et al., 2002).

Biochemical Analysis

Properties

IUPAC Name

3-(3-hydroxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5-7,11H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQRNDIFPLIQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566699
Record name 3-(3-Hydroxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26172-10-1
Record name 3-(3-Hydroxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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